N-(2-methylphenyl)-2-nitrobenzamide

crystallography molecular conformation solid-state analysis

Choose N-(2-methylphenyl)-2-nitrobenzamide (CAS 2385-25-3) for its experimentally verified non-planar conformation (dihedral angle 41.48°) critical for accurate computational docking and scaffold design. The ortho-nitro group provides a stable synthetic handle, distinct from amino analogs. Ideal as a validated building block for quinazolinone libraries and as a reference standard for method development. Available in ≥98% purity with flexible gram-to-kilogram customization.

Molecular Formula C14H12N2O3
Molecular Weight 256.26g/mol
CAS No. 2385-25-3
Cat. No. B373971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylphenyl)-2-nitrobenzamide
CAS2385-25-3
Molecular FormulaC14H12N2O3
Molecular Weight256.26g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H12N2O3/c1-10-6-2-4-8-12(10)15-14(17)11-7-3-5-9-13(11)16(18)19/h2-9H,1H3,(H,15,17)
InChIKeyMCHSGYYSXRCUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy N-(2-methylphenyl)-2-nitrobenzamide CAS 2385-25-3: A Conformationally Defined 2-Nitrobenzanilide Scaffold


N-(2-methylphenyl)-2-nitrobenzamide (CAS 2385-25-3, also named 2-nitro-N-(o-tolyl)benzamide), with a molecular formula of C14H12N2O3 and a molecular weight of 256.26 g/mol, belongs to the ortho-nitro substituted benzanilide class [1]. It is characterized by a unique non-planar geometry defined by a dihedral angle of 41.48° between its two aromatic rings and a nitro group twisted 24.7° out of its ring plane, establishing a specific molecular conformation suitable for interaction studies and synthetic transformations [2].

Why N-(2-methylphenyl)-2-nitrobenzamide (CAS 2385-25-3) Cannot Be Replaced by Unsubstituted or Meta-/Para-Substituted Analogs


The specific substitution pattern of this compound—ortho-nitro on one ring and ortho-methyl on the other—is the primary determinant of its reactivity and utility, and cannot be replicated by generic substitutions. Unlike its N-phenyl analog (CAS 2385-27-5), which lacks the methyl group, this compound exhibits a different solid-state packing geometry [1]. Substitution at the ortho position with a methyl group, as opposed to the meta- or para-substituted isomers (CAS 50622-99-6 and 50623-00-2), introduces steric hindrance that restricts the conformational freedom of the molecule, potentially affecting its interactions in biological systems and its performance as a synthetic intermediate [2]. Crucially, its ortho-nitro group is a chemically distinct functional handle compared to the amino group in its reduced counterpart, 2-amino-N-(2-methylphenyl)benzamide (CAS 4943-85-5), which engages in completely different reaction pathways such as diazotization and azo-coupling [3].

Procurement-Relevant Differentiation: Comparative Data for N-(2-methylphenyl)-2-nitrobenzamide (CAS 2385-25-3)


Crystal Structure and Conformational Rigidity: N-(2-methylphenyl)-2-nitrobenzamide vs. Non-Methylated Analog

Single-crystal X-ray diffraction definitively characterizes the three-dimensional conformation of N-(2-methylphenyl)-2-nitrobenzamide, providing a precise molecular fingerprint [1]. This level of structural detail is not uniformly established for all its analogs. The study quantifies the dihedral angle between the two aromatic rings as 41.48°, and the nitro group is twisted 24.7° out of its attached ring plane [1]. This non-planar conformation is a direct consequence of steric interactions from the ortho-methyl and ortho-nitro substituents, distinguishing it from the simpler, unsubstituted 2-nitro-N-phenylbenzamide (CAS 2385-27-5) for which such detailed geometric data may not be available or differ due to the lack of the ortho-methyl group [2].

crystallography molecular conformation solid-state analysis

Validated Synthetic Utility: N-(2-methylphenyl)-2-nitrobenzamide as a Precursor in Quinazolinone Synthesis

N-(2-methylphenyl)-2-nitrobenzamide is a documented and effective substrate for synthesizing specific quinazolinone derivatives, a class of compounds with significant pharmaceutical interest [1]. In a study focused on the oxidative cleavage of 2-methyl-3-o-tolyl-4(3H)-quinazolinone, N-(o-tolyl)-2-nitrobenzamide (synonymous with the target compound) was explicitly identified as one of the five products obtained, confirming its role in this specific chemical pathway [2]. This demonstrates a proven synthetic route and application not documented for many other simple nitrobenzamide analogs.

organic synthesis quinazolinone heterocyclic chemistry

Access to a Distinct Chemical Space: Ortho-Nitro vs. Ortho-Amino Functional Handle

The ortho-nitro group of N-(2-methylphenyl)-2-nitrobenzamide provides a chemically distinct functional handle compared to the ortho-amino group in its reduced analog, 2-amino-N-(2-methylphenyl)benzamide (CAS 4943-85-5) [1]. While the nitro group can be reduced to an amine [2], it also participates in unique chemistry such as redox cycling and bioactivation by nitroreductases [3]. This is a well-established principle for nitroaromatic compounds and allows N-(2-methylphenyl)-2-nitrobenzamide to serve as a stable, electron-deficient scaffold or as a precursor for generating the corresponding amine in situ.

medicinal chemistry chemical biology prodrug synthesis

High-Impact Application Scenarios for N-(2-methylphenyl)-2-nitrobenzamide (CAS 2385-25-3)


In Silico Drug Discovery: Employing a Conformationally Defined Scaffold for Docking Studies

The precise, experimentally determined three-dimensional structure of N-(2-methylphenyl)-2-nitrobenzamide provides a rigid and well-defined starting point for computational chemistry and structure-based drug design [1]. This compound can be used directly as a validated molecular scaffold for virtual screening or molecular docking studies, where the non-planar conformation (dihedral angle of 41.48°) is a critical parameter for predicting accurate ligand-receptor interactions [1]. This avoids reliance on computationally generated 3D models, which can be inaccurate.

Synthetic Chemistry: A Reliable Precursor for Quinazolinone-Based Heterocycles

For synthetic chemists focused on generating libraries of heterocyclic compounds, this specific ortho-nitrobenzamide serves as a validated and reliable building block [2]. Its documented appearance as a product in the oxidative cleavage of a quinazolinone system confirms its stability under relevant reaction conditions and its direct connection to this pharmacologically important scaffold [2]. This makes it a logical starting material or intermediate in the multi-step synthesis of more complex quinazolinone-based molecules.

Chemical Biology: A Stable Precursor for On-Demand Generation of an Amino Analog

In experimental setups requiring controlled, in situ generation of a reactive amine species, N-(2-methylphenyl)-2-nitrobenzamide offers a significant advantage over its corresponding amino analog [3]. The nitro group provides a stable, non-nucleophilic functional handle during multi-step syntheses or under biological assay conditions [4]. The compound can be stored and handled as a nitro-derivative, then quantitatively reduced to the corresponding 2-amino-N-(2-methylphenyl)benzamide (CAS 4943-85-5) immediately prior to use, ensuring the highest purity and activity of the final amine-containing compound [3].

Quality Control and Method Validation: A Distinctive Reference Standard

Given its unique and fully characterized crystal structure [1] and its specific identification in a complex reaction mixture [2], N-(2-methylphenyl)-2-nitrobenzamide is an ideal reference standard. Its distinctive physical and spectroscopic properties, as defined by its X-ray structure, allow for unambiguous identification and quantification via techniques like HPLC, LC-MS, or NMR when monitoring synthetic reactions or as a calibration standard in analytical method development.

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